N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 2034480-75-4
Cat. No.: VC4377465
Molecular Formula: C25H26N4O2S
Molecular Weight: 446.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034480-75-4 |
|---|---|
| Molecular Formula | C25H26N4O2S |
| Molecular Weight | 446.57 |
| IUPAC Name | N-(3-ethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H26N4O2S/c1-4-17-9-8-12-19(13-17)27-21(30)15-32-25-28-22-20(18-10-6-5-7-11-18)14-26-23(22)24(31)29(25)16(2)3/h5-14,16,26H,4,15H2,1-3H3,(H,27,30) |
| Standard InChI Key | WXTYWUGSUARRFX-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4 |
Introduction
Overview of the Compound
N-(3-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic organic compound that appears to belong to the class of heterocyclic compounds. Its structure includes:
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A pyrrolo[3,2-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms.
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Functional groups such as an isopropyl group, a phenyl ring, and a thioacetamide moiety.
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Substituents like an ethyl group on the phenyl ring.
This structural complexity suggests potential utility in medicinal chemistry, particularly in drug design.
Key Functional Groups
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Pyrrolo[3,2-d]pyrimidine Core: This scaffold is often explored in pharmaceuticals due to its bioactivity and ability to interact with biological targets like enzymes and receptors.
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Thioacetamide Group: The sulfur atom may contribute to binding interactions with metal-containing enzymes or proteins.
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Phenyl and Isopropyl Substituents: These groups can influence lipophilicity and binding affinity.
Potential Applications
Compounds with similar structures are often studied for:
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Anticancer Activity: Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors.
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Anti-inflammatory Properties: The thioacetamide group might interact with enzymes like cyclooxygenase or lipoxygenase.
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Antimicrobial Activity: Heterocyclic compounds frequently exhibit antibacterial or antifungal effects.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions.
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Introduction of substituents via nucleophilic substitution or coupling reactions.
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Attachment of the thioacetamide group using thiol reagents.
Example Reaction Scheme (Hypothetical)
| Step | Reagent/Condition | Product |
|---|---|---|
| 1 | Cyclization of suitable precursors | Pyrrolo[3,2-d]pyrimidine intermediate |
| 2 | Alkylation with ethylphenylamine | N-(3-Ethylphenyl) derivative |
| 3 | Thiolation with acetamide derivatives | Final compound |
Analytical Characterization
Characterization of this compound would involve:
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Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., and ).
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O and C-S stretches).
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X-ray Crystallography: For detailed structural analysis.
In Silico Studies
Molecular docking could predict interactions with biological targets like enzymes or receptors.
In Vitro Assays
Biological activity could be tested against:
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Cancer cell lines to evaluate cytotoxicity.
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Enzymes like kinases or oxidases for inhibition studies.
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Pathogenic bacteria or fungi for antimicrobial properties.
Data Table (Hypothetical)
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H24N4O2S |
| Molecular Weight | ~408 g/mol |
| Melting Point | Not available |
| Solubility | Likely soluble in organic solvents |
| Predicted LogP | ~4 (suggesting lipophilicity) |
| Bioactivity Potential | Anticancer, anti-inflammatory |
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